8-Cbz-8-azaspiro[4.5]decan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
benzyl 4-oxo-8-azaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c19-15-7-4-8-17(15)9-11-18(12-10-17)16(20)21-13-14-5-2-1-3-6-14/h1-3,5-6H,4,7-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLQCDSXSKYIGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2(C1)CCN(CC2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for the 8 Azaspiro 4.5 Decan 1 One Scaffold
General Strategies for Spiro[4.5]decane Construction
The construction of the spiro[4.5]decane framework, which forms the carbocyclic portion of 8-Cbz-8-azaspiro[4.5]decan-1-one, can be achieved through several general approaches. These methods are broadly categorized into intramolecular and intermolecular strategies.
Intramolecular Cyclization Approaches
Intramolecular cyclization is a powerful strategy for the formation of spirocyclic systems. These reactions involve the formation of a new ring from a single starting material that contains all the necessary atoms. A common approach involves the intramolecular Michael reaction. acs.org This method relies on the ability of a nucleophile within the molecule to attack an α,β-unsaturated carbonyl system, leading to the formation of the spirocyclic core.
Another notable intramolecular method is the Claisen rearrangement. This pericyclic reaction has been utilized for the spiroannulation of a cyclopentane (B165970) ring, providing a pathway to the spiro[4.5]decane system. acs.org
Intermolecular Annulation Reactions
Intermolecular annulation reactions involve the joining of two or more separate molecules to construct the spirocyclic framework. These methods offer a convergent approach to the target molecule. One such example is the [3+3] cyclization of 1,3-bis-silyl enol ethers with 1,1-diacylcyclopentanes, which provides a convenient route to spiro[5.4]decenones. nih.gov Although this example leads to a different spirocycle size, the underlying principle of combining two fragments to build the spiro core is a key strategy.
Diels-Alder reactions have also been employed, for instance, in the reaction of isoprene (B109036) with 2-arylidene-indanones, showcasing the versatility of cycloaddition reactions in constructing spirocyclic systems. acs.org Furthermore, gold(I)-catalyzed Claisen-type rearrangements of cyclic 8-aryl-2,7-enyn-1-ols have been developed for the facile synthesis of spirocyclic ketones. acs.org
Formation of the Spirocyclic Core
The specific formation of the 8-azaspiro[4.5]decan-1-one core, particularly with the carbobenzoxy (Cbz) protecting group on the nitrogen, involves specialized synthetic methods that address the unique challenges of constructing this heterocyclic spirocycle.
Ring-Closing Reactions
Ring-closing reactions are fundamental to the synthesis of the 8-azaspiro[4.5]decan-1-one scaffold. These reactions typically involve the formation of one of the rings in the final step. For instance, the synthesis of related 1,3-diazaspiro[4.5]decane-2,4-diones has been achieved through a three-step process where the final step is a cyclization using sodium hydride in dimethylformamide. mdpi.com This highlights a general strategy where a suitably functionalized precursor undergoes an intramolecular reaction to form the heterocyclic ring.
Semipinacol Rearrangements in Azaspirocycle Formation
The semipinacol rearrangement is a valuable tool in organic synthesis for the construction of ketones and aldehydes, and it has found application in the formation of azaspirocycles. wikipedia.org This rearrangement involves the 1,2-migration of an alkyl or hydrogen group in a heterosubstituted alcohol, leading to the formation of a carbonyl group. synarchive.com The reaction is initiated by the departure of a leaving group, generating a carbocationic center that triggers the migration. wikipedia.org
Specifically, an NBS-promoted semipinacol rearrangement has been utilized in a convergent approach to synthesize a 6-azaspiro[4.5]decane fragment. acs.org This method demonstrates high diastereoselectivity and can establish multiple stereogenic centers in a single step. acs.org The semipinacol rearrangement can be classified into different types, with Type 1 involving 2-heterosubstituted alcohols being particularly relevant. wikipedia.orgsynarchive.com This powerful methodology allows for the construction of complex azaspirocyclic structures. ubc.caresearchgate.net
Radical Bicyclization Methodologies
Radical cyclization reactions offer an alternative and powerful approach to the synthesis of bicyclic and spirocyclic systems. These reactions proceed through radical intermediates and are often effective for the formation of five- and six-membered rings. The key step in the synthesis of certain fused bioreductive benzimidazolequinones was a radical cyclization. nih.gov
Palladium-Catalyzed Cycloaddition Reactions
Palladium-catalyzed cycloaddition reactions have emerged as a powerful tool for the construction of complex cyclic and spirocyclic systems. The [3+2] cycloaddition of vinylcyclopropanes with imines, for instance, provides an efficient route to spiro-cyclopentane derivatives. nih.govrsc.org In this methodology, a zwitterionic π-allylpalladium complex is generated in situ from a vinylcyclopropane, which then undergoes a conjugate addition to an imine, followed by an intramolecular cyclization to furnish the spirocyclic core. nih.gov
While a direct application to this compound is not extensively documented, the general applicability of this method has been demonstrated for the synthesis of related spiroindolenines. nih.gov The reaction proceeds with high diastereoselectivity and can be rendered enantioselective through the use of chiral ligands. nih.govrsc.org The versatility of this approach allows for the introduction of various substituents on both the cyclopropane (B1198618) and imine components, offering a pathway to a diverse range of spiro-N-heterocycles.
Table 1: Examples of Palladium-Catalyzed [3+2] Cycloaddition for Spirocycle Synthesis
| Entry | Vinylcyclopropane | Imine Derivative | Catalyst/Ligand | Product | Yield (%) | Ref |
| 1 | 2-Aryl-1-methylenecyclopropane | N-Sulfonyl-α,β-unsaturated ketimine | Pd(dba)2/L* | Spirocyclopentyl-indolenine | 74 | nih.gov |
| 2 | Divinylcyclopropane | N-Aryl imine | Pd(OAc)2/dppe | Spiro-cyclopentene | - |
L = Chiral phosphine (B1218219) ligand
This strategy highlights a convergent approach where the piperidine (B6355638) ring (embedded within the imine precursor) and the cyclopentane ring (derived from the vinylcyclopropane) are brought together in a single key step.
Dearomatization-Induced Cyclizations
Dearomatization reactions offer a unique and powerful strategy for the rapid construction of three-dimensional molecular architectures from readily available flat aromatic precursors. mdpi.com In the context of 8-azaspiro[4.5]decan-1-one synthesis, the intramolecular dearomative cyclization of a suitably substituted N-aryl piperidine derivative can be envisioned as a key step.
Hypervalent iodine reagents have been effectively employed to mediate oxidative dearomatizing spirocyclizations. mdpi.com For example, the treatment of N-aryl urethanes with reagents like iodosobenzene (B1197198) diacetate (IBDA) can induce a tandem oxidative dearomatizing spirocyclization to form spiro-fused oxazolidinones. mdpi.com This type of transformation could be adapted for the synthesis of the 8-azaspiro[4.5]decan-1-one scaffold by starting with an N-aryl piperidine bearing a nucleophilic side chain at the 4-position. The oxidation of the aromatic ring would generate an electrophilic species that undergoes intramolecular attack by the side chain to form the spirocyclic ketone.
More recently, a one-pot dearomative spirocyclization of ynamides has been developed, which proceeds through a copper-catalyzed carbomagnesiation followed by a Lewis acid-mediated regioselective nucleophilic dearomatization. rsc.orgnih.gov This method provides access to diverse aza-spiro dihydropyridine (B1217469) scaffolds which can be subsequently hydrogenated to the corresponding piperidines. rsc.orgnih.gov
Table 2: Dearomatization Strategies for Spirocycle Synthesis
| Entry | Aromatic Precursor | Reagent | Product Type | Ref |
| 1 | Propargyl guanidine | Iodosobenzene diacetate (IBDA) | Spiro-fused iminooxazole | mdpi.com |
| 2 | Ynamide | 1. Cu-catalyst, Grignard reagent; 2. Lewis acid | Aza-spiro dihydropyridine | rsc.orgnih.gov |
These methods demonstrate the potential of dearomatization to rapidly build complexity and access the spiro[4.5]decane core from readily available starting materials.
Formation of the Ketone Moiety
The ketone functionality at the C1 position of the spirocycle is a crucial feature of the target molecule. A common and effective method for introducing this group is through the oxidation of the corresponding secondary alcohol, 8-Cbz-8-azaspiro[4.5]decan-1-ol. Given the presence of the Cbz protecting group and the tertiary amine within the spirocyclic system, mild oxidation conditions are necessary to avoid side reactions.
The Swern oxidation is a well-established and highly reliable method for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.orgorganic-chemistry.orgyoutube.comjk-sci.com This reaction utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base such as triethylamine (B128534). wikipedia.orgjk-sci.com The reaction is typically carried out at low temperatures (-78 °C) to ensure the stability of the reactive intermediates. jk-sci.com The mild conditions and high tolerance for a wide range of functional groups make the Swern oxidation an ideal choice for the synthesis of this compound from its alcohol precursor.
Table 3: Conditions for Swern Oxidation
| Reagent | Role | Typical Conditions | Ref |
| Oxalyl Chloride/(COCl)2 | DMSO Activator | 1.1-1.5 eq., CH2Cl2, -78 °C | wikipedia.orgjk-sci.com |
| Dimethyl Sulfoxide (DMSO) | Oxidant | 2.0-3.0 eq., CH2Cl2, -78 °C | wikipedia.orgjk-sci.com |
| Triethylamine (TEA) | Base | 3.0-5.0 eq., -78 °C to rt | wikipedia.orgjk-sci.com |
Alternative mild oxidation methods include the use of Dess-Martin periodinane or Parikh-Doering conditions.
Introduction and Manipulation of the Cbz Protecting Group
The carboxybenzyl (Cbz) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal by catalytic hydrogenation. total-synthesis.comcommonorganicchemistry.com The introduction of the Cbz group onto the nitrogen of the 8-azaspiro[4.5]decan-1-one scaffold is a critical step in the synthesis of the target compound.
Typically, the Cbz group is introduced by reacting the secondary amine of 8-azaspiro[4.5]decan-1-one with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base. total-synthesis.com Common bases used for this transformation include sodium bicarbonate, sodium carbonate, or tertiary amines like triethylamine or N,N-diisopropylethylamine. The reaction is usually performed in a biphasic system of an organic solvent (e.g., dichloromethane, ethyl acetate (B1210297), or THF) and water, or in a single organic solvent.
Table 4: Representative Conditions for Cbz Protection of Amines
| Amine Substrate | Reagent | Base | Solvent | Yield (%) | Ref |
| α-Amino acid | Cbz-Cl | Na2CO3 | H2O/Dioxane | >90 | |
| Piperidine | Cbz-Cl | K2CO3 | CH2Cl2/H2O | 95 |
The Cbz group is known for its orthogonality to many other protecting groups, being stable to both acidic and basic conditions under which groups like Boc and Fmoc are typically cleaved. total-synthesis.com Deprotection is most commonly achieved by catalytic hydrogenation using palladium on carbon (Pd/C) and a source of hydrogen gas, which cleanly yields the free amine and toluene (B28343) as byproducts. total-synthesis.com
Convergent and Divergent Synthetic Approaches
The synthesis of this compound and its analogs can be approached using either convergent or divergent strategies.
A divergent synthesis , on the other hand, starts from a common intermediate that is elaborated through different reaction pathways to generate a library of structurally related compounds. This strategy is particularly useful for exploring structure-activity relationships in drug discovery. Starting from this compound, a divergent approach could be employed to generate a variety of derivatives by, for example, functionalizing the ketone moiety or by modifying the piperidine ring after deprotection of the Cbz group.
The choice between a convergent and divergent approach depends on the specific goals of the synthesis. For the efficient production of the target molecule, a convergent strategy may be preferred. For the generation of a library of analogs for biological screening, a divergent approach from a common spirocyclic core would be more advantageous.
Mechanistic Investigations of 8 Azaspiro 4.5 Decan 1 One Formation
Elucidation of Reaction Pathways for Spirocyclization
The construction of the 8-azaspiro[4.5]decan-1-one ring system is most prominently achieved through intramolecular cyclization reactions. Among these, the Dieckmann condensation is a classic and reliable method for forming the five- or six-membered rings found in spirocyclic β-keto esters. organic-chemistry.orgmasterorganicchemistry.comlibretexts.orglibretexts.org This reaction involves the intramolecular condensation of a diester in the presence of a base to yield a cyclic β-keto ester. masterorganicchemistry.comlibretexts.org
For the synthesis of 8-Cbz-8-azaspiro[4.5]decan-1-one, a plausible precursor would be a piperidine (B6355638) derivative bearing two ester functionalities at the 4-position, with one of the ester-containing chains being susceptible to enolization and subsequent nucleophilic attack on the other ester group. The general mechanism for a Dieckmann condensation proceeds through the following key steps:
Enolate Formation: A strong base abstracts an α-proton from one of the ester groups to form an enolate ion. masterorganicchemistry.comlibretexts.org The acidity of this proton is a critical factor, and its pKa is typically around 25 for esters. masterorganicchemistry.com
Nucleophilic Attack: The newly formed enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the other ester group within the same molecule. masterorganicchemistry.comlibretexts.org
Tetrahedral Intermediate: This intramolecular attack results in the formation of a cyclic tetrahedral intermediate.
Elimination of Leaving Group: The tetrahedral intermediate collapses, expelling an alkoxide leaving group and forming the cyclic β-keto ester. masterorganicchemistry.com
Deprotonation of the β-Keto Ester: The resulting β-keto ester has a significantly more acidic α-proton (pKa ≈ 11) than the starting diester. masterorganicchemistry.com The alkoxide base generated in the previous step readily deprotonates this position, driving the equilibrium of the reaction towards the product. masterorganicchemistry.com
Protonation: An acidic workup is then required to protonate the enolate of the β-keto ester and yield the final neutral product. masterorganicchemistry.com
Alternative strategies for the synthesis of related spiropiperidine structures include intramolecular Michael additions, radical cyclizations, and palladium-catalyzed α-arylations. whiterose.ac.uk For instance, a one-pot multicomponent synthesis of trifluoromethylated 3-spiropiperidines has been reported, proceeding through a Michael addition followed by intramolecular aminal formation. whiterose.ac.uk Another approach involves the reductive cyclization of an α-amino nitrile onto an alkene to yield a 2-spiropiperidine with high diastereoselectivity. whiterose.ac.uk
Role of Catalysis in Azaspiro[4.5]decan-1-one Synthesis
Catalysis plays a pivotal role in the efficient and selective synthesis of azaspiro[4.5]decan-1-one derivatives. The choice of catalyst can influence reaction rates, yields, and stereoselectivity.
In the context of the Dieckmann condensation, the catalyst is typically a strong base. Sodium alkoxides, such as sodium ethoxide or sodium tert-butoxide, are commonly employed to facilitate the initial deprotonation and enolate formation. organic-chemistry.orgmasterorganicchemistry.com The selection of the base and solvent system is crucial to ensure the solubility of the reactants and to promote the desired intramolecular cyclization over competing intermolecular reactions.
For related spirocyclization reactions, a broader range of catalysts has been explored. Lewis acids, such as aluminum chloride, have been used to mediate Dieckmann-type cyclizations. organic-chemistry.org In the synthesis of 3,4-disubstituted piperidines, both Lewis acids (e.g., MeAlCl₂) and Brønsted acids (e.g., concentrated HCl) have been shown to catalyze carbonyl ene and Prins cyclizations, respectively, with the ability to switch between kinetic and thermodynamic control. nih.gov
Furthermore, transition metal catalysis is a powerful tool for constructing spirocyclic systems. Palladium-catalyzed intramolecular α-arylation has been successfully applied to the synthesis of 3-spiropiperidines. whiterose.ac.uk In other related systems, gold(I) catalysis has been utilized for the spirocyclization of enyne esters to form azaspiro[4.5]decadienones.
Electrochemical methods also offer a unique catalytic approach. The electroreductive cyclization of imines with terminal dihaloalkanes in a flow microreactor has been demonstrated for the synthesis of piperidine and pyrrolidine (B122466) derivatives, avoiding the need for toxic acids, bases, or transition metal catalysts. beilstein-journals.org
The following table summarizes various catalytic systems used in the synthesis of spirocyclic piperidines and related structures:
| Catalyst Type | Specific Catalyst | Reaction Type | Product Type |
| Base | Sodium Ethoxide | Dieckmann Condensation | Cyclic β-keto ester |
| Lewis Acid | Aluminum Chloride | Dieckmann-type Cyclization | Cyclic 2-Alkyl-1,3-alkanediones |
| Brønsted Acid | Hydrochloric Acid | Prins Cyclization | cis-3,4-Disubstituted piperidines |
| Transition Metal | Palladium Catalysts | Intramolecular α-Arylation | 3-Spiropiperidines |
| Transition Metal | Gold(I) Catalysts | Enyne Spirocyclization | Azaspiro[4.5]decadienones |
| Electrochemical | Not Applicable | Reductive Cyclization | Piperidine derivatives |
Intermediates in Spirocyclic Ketone Synthesis
The identification and characterization of reaction intermediates are fundamental to understanding the mechanism of a chemical transformation. In the synthesis of 8-azaspiro[4.5]decan-1-one via the Dieckmann condensation, the primary intermediates are the enolate of the starting diester and the subsequent cyclic tetrahedral alkoxide. masterorganicchemistry.comlibretexts.org While these intermediates are often transient and not isolated, their existence is inferred from the reaction products and extensive mechanistic studies of the Claisen and Dieckmann condensations.
In other synthetic routes toward related spirocyclic systems, different intermediates have been proposed or identified. For instance, in the acid-catalyzed recyclization of acetonine with a cyclic ketone to form a spirocyclic piperidine, a key intermediate is an acyclic compound formed after the cleavage of a C-N bond in the initial heterocyclic adduct. mdpi.com This acyclic intermediate then undergoes intramolecular cyclization to form the final piperidine ring. mdpi.com
Mechanistic studies on the synthesis of 3,4-disubstituted piperidines through carbonyl ene and Prins cyclizations, supported by DFT calculations, suggest that these reactions proceed through a mechanism with significant carbocationic character. nih.gov The stability of the cis and trans carbocationic intermediates plays a crucial role in determining the diastereoselectivity of the final product. nih.gov
The table below outlines key intermediates in various spirocyclization reactions:
| Reaction Type | Key Intermediate(s) |
| Dieckmann Condensation | Ester enolate, Cyclic tetrahedral alkoxide |
| Acid-Catalyzed Recyclization | Acyclic iminium/enamine species |
| Prins/Carbonyl Ene Cyclization | Carbocationic species |
Transition State Analysis in Key Cyclization Events
Transition state analysis provides a deeper understanding of the reaction kinetics and selectivity by examining the high-energy structures that connect reactants, intermediates, and products. While specific transition state analysis for the formation of this compound is not extensively reported in the literature, insights can be drawn from computational studies on related cyclization reactions.
For the Dieckmann condensation, the key transition state involves the intramolecular nucleophilic attack of the enolate on the ester carbonyl. The geometry of this transition state, which leads to the formation of a five- or six-membered ring, is crucial for the facility of the reaction. The preference for the formation of these ring sizes is attributed to the lower ring strain in the corresponding transition states compared to those leading to smaller or larger rings.
In the context of the Prins and carbonyl ene cyclizations for the synthesis of 3,4-disubstituted piperidines, DFT calculations (B3LYP/6-31G(d)) have been employed to model the transition states. nih.gov These calculations have shown that for a concerted cyclization mechanism, the transition state leading to the cis-piperidine is energetically favored over the one leading to the trans-piperidine. nih.gov This is consistent with the experimental observation that the cis isomer is often the kinetically controlled product. nih.gov
For a stepwise mechanism involving a carbocation intermediate, the stability of the intermediate itself is a determining factor. DFT calculations have indicated that the cis-carbocation is more stable than the trans-carbocation, further supporting the preferential formation of the cis-piperidine under kinetic control. nih.gov
These computational approaches, while not specific to this compound, provide a valuable framework for understanding the factors that govern the key cyclization events in the formation of such spirocyclic systems. The interplay between steric and electronic effects in the transition state ultimately dictates the efficiency and stereochemical outcome of the reaction.
Stereochemical Control in the Synthesis of 8 Azaspiro 4.5 Decan 1 One Derivatives
Asymmetric Synthesis Strategies for Azaspiro[4.5]decan-1-one
Asymmetric synthesis aims to produce enantiomerically enriched compounds, a critical requirement for developing pharmacologically active agents. For azaspiro[4.5]decan-1-one derivatives, these strategies often involve either resolving a racemic mixture or building the molecule from a chiral starting material.
One effective strategy is enzymatic resolution. For instance, in a formal synthesis of halichlorine, which features a related 6-azaspiro[4.5]decane skeleton, a key racemic acetate (B1210297) intermediate was selectively acylated under the control of Lipase PS, a well-known enzyme, to produce the desired (+)-enantiomer with an exceptional 99.5% enantiomeric excess (ee). nih.gov This approach leverages the high stereoselectivity of enzymes to separate enantiomers effectively.
Another foundational approach is to begin the synthesis from the "chiral pool," using readily available, enantiopure natural products like amino acids or tartaric acid. For example, the absolute configuration of halichlorine was established by synthesizing a degradation product from D-(+)-tartaric acid. nih.gov This method embeds chirality into the molecule from the outset, guiding the stereochemistry of subsequent transformations.
Diastereoselective Cyclizations and Transformations
Diastereoselective reactions are crucial for constructing the spirocyclic framework, especially when a stereocenter already exists in the precursor molecule. The existing chirality can direct the formation of a new stereocenter during the ring-closing step.
A notable example is the use of a gold/palladium relay catalytic tandem cyclization to produce dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives. researchgate.net This process starts with an enynamide that undergoes cyclization to form a furan-derived azadiene, which then participates in a [4+2] cycloaddition. researchgate.net Such methods can achieve high diastereoselectivity, providing specific isomers of polycyclic spiro-systems. researchgate.net
Table 1: Examples of Diastereoselective Cyclization Strategies
| Reaction Type | Precursor | Catalyst/Reagent | Product Class | Stereoselectivity | Reference |
|---|---|---|---|---|---|
| Au/Pd Relay Catalysis | Enynamide | Au(I)/Pd(0) | 2-Oxa-7-azaspiro[4.5]decane | High diastereoselectivity | researchgate.net |
Chiral Auxiliary and Organocatalytic Approaches
To induce chirality in an otherwise achiral system, chemists often employ either chiral auxiliaries or organocatalysts.
A chiral auxiliary is a chiral molecule that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered. wikipedia.org Evans oxazolidinones are a well-known class of auxiliaries used in various asymmetric reactions, including alkylations and aldol (B89426) reactions. wikipedia.orgresearchgate.net A particularly relevant strategy for azaspirocycles involves the use of chiral N-tert-butanesulfinyl imines. ua.es In the synthesis of 5-(1-aminoalkyl)-2-pyrrolidones and 1,7-diazaspiro[4.5]decane-2,8-diones, N-tert-butanesulfinyl imines react with ethyl 4-nitrobutanoate to produce β-nitroamine derivatives with high stereocontrol. ua.es The sulfinyl group acts as a powerful chiral directing group, and both enantiomers are readily accessible. ua.es This methodology was also applied to the synthesis of other azaspirocycles, such as 1-substituted 2-azaspiro[3.3]heptanes, using diastereoselective addition to Davis-Ellman's sulfinyl imines. rsc.org
Organocatalysis utilizes small, chiral organic molecules to catalyze enantioselective transformations. rsc.org This approach has become a powerful tool in asymmetric synthesis. rsc.org For the synthesis of spirocyclic compounds, cinchona-derived bifunctional organocatalysts have been used to create spironitrocyclopropanes with excellent enantioselectivities and diastereoselectivities. researchgate.net Similarly, silyl-protected diphenylprolinol aminocatalysts have been employed in trienamine-mediated [4+2]-cycloadditions to form spirocyclic butenolides with high enantiomeric enrichment. researchgate.net These catalysts create a chiral environment around the reactants, favoring the formation of one enantiomer over the other.
Enantioselective Methodologies for Spirocyclic Ketones
The direct enantioselective synthesis of spirocyclic ketones, including the 8-azaspiro[4.5]decan-1-one core, is a highly sought-after goal. Metal-catalyzed reactions have proven to be particularly effective. researchgate.net
Several strategies have been developed:
Palladium-Catalyzed Intramolecular α-Arylation : Chiral spirocyclic ketones can be synthesized via the Pd-catalyzed intramolecular α-arylation of α-substituted cyclic ketones. researchgate.net The chirality is induced by a chiral ligand attached to the palladium catalyst, which controls the stereochemical outcome of the C-C bond-forming cyclization.
Nickel-Catalyzed Spirocyclization : A recently developed strategy involves the nickel-catalyzed intramolecular addition of lactone enolates to aryl nitriles. acs.org This method has been used to forge 5-, 6-, and 7-membered spirocycles, with enantioselectivities up to 90% ee achieved through the use of chiral Mandyphos ligands in conjunction with a Ni(COD)₂ catalyst. acs.org
Rhodium-Catalyzed Cycloaddition : The enantioselective [2 + 2 + 2] cycloaddition of 1,6-diynes with cyclic ketones using a rhodium-xylylBINAP complex as a chiral catalyst provides access to a variety of chiral spirocyclic compounds with high enantioselectivity. researchgate.net
Asymmetric Borane (B79455) Reduction : For prochiral ketones, novel spiroborate esters can act as highly effective catalysts for asymmetric borane reduction. nih.gov This method produces optically active secondary alcohols, which can be precursors to chiral spirocyclic ketones, with excellent chemical yields and up to 99% ee. nih.gov
Table 2: Overview of Enantioselective Methodologies for Spirocyclic Ketones
| Methodology | Metal/Catalyst | Chiral Ligand/Auxiliary | Product Type | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|---|
| Intramolecular α-Arylation | Palladium | Chiral Phosphine (B1218219) Ligands | Spirocyclic Ketone | High | researchgate.net |
| Lactone α-Spirocyclization | Nickel | Chiral Mandyphos (SL-M009-1) | Spirocyclic β-keto lactone | Up to 90% | acs.org |
| [2+2+2] Cycloaddition | Rhodium | Xylyl-BINAP | Spirocyclic Ketone | High | researchgate.net |
Chemical Transformations and Derivatizations of 8 Azaspiro 4.5 Decan 1 One
Functional Group Interconversions on the Spirocyclic Core
The inherent stability of the carbocyclic framework of 8-azaspiro[4.5]decane means that functional group interconversions on the core often involve the introduction or modification of heteroatoms within the ring system. These transformations can significantly alter the physicochemical and biological properties of the resulting molecules.
A notable example is the synthesis of oxa-azaspiro[4.5]decane derivatives. For instance, 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one has been synthesized by incorporating a tetrahydrofuran (B95107) ring moiety into an 8-azaspiro[4.5]decane skeleton. nih.gov This transformation effectively replaces a carbon atom of the cyclopentane (B165970) ring with an oxygen atom, leading to a new class of spirocyclic compounds. Further modifications can lead to the formation of diazaspiro derivatives, such as 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, which have been explored for their antihypertensive activities. nih.gov The synthesis of these compounds often involves multi-step sequences, starting from precursors that are then cyclized to form the desired spiro-heterocyclic system.
These interconversions highlight the adaptability of the azaspiro[4.5]decane framework for the generation of diverse molecular architectures with potential applications in medicinal chemistry.
Modifications at the Ketone Functionality
The ketone group at the C1 position of 8-Cbz-8-azaspiro[4.5]decan-1-one is a prime site for a variety of chemical transformations, enabling the introduction of new functional groups and the construction of more complex structures.
Reduction of the Ketone: The ketone can be readily reduced to the corresponding secondary alcohol, 8-Cbz-8-azaspiro[4.5]decan-1-ol. This is typically achieved using standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) in a protic solvent like methanol (B129727) or ethanol. The resulting hydroxyl group can then be used for further functionalization, such as ether or ester formation.
Conversion to Olefins: The ketone can be converted to an exocyclic methylene (B1212753) group through olefination reactions. A prominent example is the Wittig reaction, where the ketone reacts with a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), to yield 8-Cbz-1-methylene-8-azaspiro[4.5]decane. The synthesis of a related compound, 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane, demonstrates the feasibility of this transformation on similar spirocyclic ketones. nih.gov
Formation of Imines and Oximes: The ketone can undergo condensation reactions with primary amines to form imines or with hydroxylamine (B1172632) to form oximes. For example, treatment of a related spirocyclic ketone with hydroxylamine hydrochloride in the presence of a base yields the corresponding 3-oxime analogue. nih.gov These derivatives can serve as intermediates for further reactions, such as the Beckmann rearrangement or reduction to amines.
Reductive Amination: The ketone can be converted to an amine via reductive amination. This one-pot reaction involves the initial formation of an imine or enamine intermediate by reacting the ketone with an amine, which is then reduced in situ. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). This method allows for the direct introduction of a substituted amino group at the C1 position.
| Reaction Type | Reagents | Product | Reference |
| Ketone Reduction | NaBH₄, MeOH | 8-Cbz-8-azaspiro[4.5]decan-1-ol | General Knowledge |
| Wittig Reaction | Ph₃P=CH₂ | 8-Cbz-1-methylene-8-azaspiro[4.5]decane | nih.gov |
| Oxime Formation | NH₂OH·HCl, Base | This compound oxime | nih.gov |
| Reductive Amination | R-NH₂, NaBH₃CN | 1-Amino-8-Cbz-8-azaspiro[4.5]decane derivative | General Knowledge |
Reactions Involving the Nitrogen Atom of the Azaspiro[4.5]decane
The nitrogen atom at the 8-position, protected by the carboxybenzyl (Cbz) group, is a key handle for modifying the properties and reactivity of the spirocycle.
Deprotection of the Cbz Group: The Cbz group is a commonly used protecting group for amines and can be removed under various conditions. A standard and efficient method is catalytic hydrogenation. This involves treating this compound with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. This reaction cleanly cleaves the Cbz group, yielding the secondary amine, 8-azaspiro[4.5]decan-1-one, and toluene (B28343) and carbon dioxide as byproducts.
N-Alkylation and N-Arylation: Once deprotected, the resulting secondary amine is a versatile nucleophile that can undergo a variety of substitution reactions.
N-Alkylation: The nitrogen can be alkylated using alkyl halides or through reductive amination with aldehydes or ketones. This allows for the introduction of a wide range of alkyl substituents. For example, various 8-substituted-2-oxo-8-azaspiro(4,5)decan-1-ones have been synthesized to explore their cholinergic properties. nih.gov
N-Arylation: The nitrogen can also be arylated using methods such as the Buchwald-Hartwig or Chan-Lam cross-coupling reactions. These reactions involve coupling the amine with an aryl halide or arylboronic acid, respectively, in the presence of a metal catalyst (typically palladium or copper). This enables the synthesis of N-aryl-8-azaspiro[4.5]decan-1-one derivatives.
| Reaction | Typical Reagents | Product | Reference |
| Cbz Deprotection | H₂, Pd/C | 8-Azaspiro[4.5]decan-1-one | General Knowledge |
| N-Alkylation | R-X (Alkyl halide), Base | 8-Alkyl-8-azaspiro[4.5]decan-1-one | nih.gov |
| N-Arylation | Ar-X, Pd or Cu catalyst | 8-Aryl-8-azaspiro[4.5]decan-1-one | General Knowledge |
Introduction of Substituents for Further Synthetic Elaboration
Beyond modifications at the ketone and nitrogen centers, substituents can be introduced at other positions on the spirocyclic core to facilitate further synthetic elaborations and to modulate biological activity.
The synthesis of substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones has shown that it is possible to introduce substituents at the 4-position of the spirocycle. nih.gov While this example involves a heteroatom in the ring, it demonstrates the principle of substitution on the core structure.
In many synthetic approaches, substituents are incorporated during the construction of the spirocyclic ring system rather than by direct functionalization of the pre-formed scaffold. For instance, the synthesis of 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one involves the use of substituted precursors that are then cyclized. nih.gov
Direct functionalization of the carbocyclic rings of this compound, such as through α-halogenation of the ketone followed by elimination or substitution, represents a potential avenue for introducing further diversity, although specific examples in the literature for this exact substrate are not prevalent. The development of methodologies for the selective functionalization of the C-H bonds of the spirocyclic core remains an area of interest for expanding the synthetic utility of this versatile scaffold.
Utility of 8 Azaspiro 4.5 Decan 1 One As a Key Synthetic Intermediate
Precursor in the Synthesis of Complex Azaspirocyclic Architectures
The inherent structural features of 8-Cbz-8-azaspiro[4.5]decan-1-one make it an ideal starting point for the elaboration of more complex spirocyclic systems. The Cbz-protecting group offers robust protection of the nitrogen atom under various reaction conditions, while allowing for straightforward deprotection when needed. The ketone at the C1-position serves as a versatile chemical handle for a wide array of synthetic transformations.
One of the primary applications of this intermediate is in reactions that build upon the cyclopentanone (B42830) ring. The ketone can undergo nucleophilic additions, Wittig-type olefinations, and reductive aminations to introduce new substituents and ring systems. For instance, the ketone can be converted into an amine, which can then participate in cyclization reactions to form fused heterocyclic systems.
A notable example illustrating the utility of the azaspiro[4.5]decane core is in the synthesis of potent analgesics like Cebranopadol. nih.govnih.govresearchgate.net The synthesis of this complex molecule involves a spiro[cyclohexane-dihydropyrano[3,4-b]-indole] framework, demonstrating how the core spiro-scaffold can be elaborated into intricate, multi-ring systems with significant biological activity. nih.gov Although the reported synthesis may start from a related analogue, this compound represents a more direct and functionalized precursor for such targets. The ketone provides a direct entry point for creating the necessary amine functionality, which is crucial for subsequent cyclization steps like the oxa-Pictet-Spengler reaction used to construct the pyrano-indole portion of Cebranopadol. nih.gov
Scaffold for the Construction of Natural Products
Many natural products, particularly alkaloids, possess spirocyclic cores that are responsible for their unique biological activities. The 8-azaspiro[4.5]decane skeleton is a recurring motif in this class of compounds. Synthesizing these natural products or their analogues is a significant endeavor in medicinal chemistry, and this compound serves as a crucial chiron for this purpose.
The synthesis of spirocyclic alkaloids often involves intramolecular cyclization strategies where a suitably functionalized piperidine (B6355638) derivative closes to form the spiro-ring system. Research has demonstrated the use of N-acyliminium ion cyclizations to form the 1-azaspiro[4.5]decane core, which is central to alkaloids like FR901483 and TAN1251D. clockss.org The structure of this compound provides a pre-formed, stable scaffold that bypasses several initial steps, allowing chemists to focus on the more complex downstream modifications required to achieve the final natural product target.
The analgesic Cebranopadol, while a synthetic molecule, is inspired by the complex architectures of natural products and acts as a potent agonist at both the nociception/orphanin FQ (NOP) and mu (MOP) opioid receptors. nih.govmdpi.com Its synthesis from a spirocyclic precursor highlights the power of this scaffold in accessing molecules with potent, natural product-like activity. nih.govresearchgate.net
Building Block for Advanced Heterocyclic Compounds
Beyond natural product synthesis, this compound is a valuable building block for a diverse range of novel heterocyclic compounds with tailored pharmacological profiles. The development of ligands for specific biological targets often relies on creating libraries of compounds around a central, privileged scaffold. The azaspiro[4.5]decane framework has proven to be an excellent foundation for such endeavors.
For example, derivatives of 1-oxa-8-azaspiro[4.5]decane have been systematically synthesized and evaluated as potent and selective M1 muscarinic agonists for potential use in treating Alzheimer's disease. nih.gov In these studies, modifications were made around the spirocyclic core to fine-tune receptor affinity and selectivity. nih.gov Similarly, other research has focused on developing 1-oxa-8-azaspiro[4.5]decane and 1,4-dioxa-8-azaspiro[4.5]decane derivatives as selective ligands for the sigma-1 (σ1) receptor, which is a target for imaging tumors and for treating neurological disorders. nih.govresearchgate.net
The ketone functionality of this compound is particularly advantageous for generating such compound libraries. Through reactions like reductive amination, a vast array of side chains can be installed at the C1 position, allowing for the systematic exploration of the structure-activity relationships (SAR) of a given pharmacophore. masterorganicchemistry.comorganic-chemistry.org
Applications in Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) aims to create structurally diverse small-molecule libraries to probe biological systems and discover new therapeutic agents. The strategy often relies on building complexity from a common scaffold through a series of branching reaction pathways. This compound is an exemplary starting point for DOS campaigns.
The two key functional handles—the protected amine and the ketone—allow for orthogonal chemical transformations. The ketone is a prime substrate for parallel synthesis, where it can be reacted with a library of different amines via reductive amination to generate a large collection of C1-substituted spiro-compounds. masterorganicchemistry.comorganic-chemistry.org Subsequently, the Cbz group can be removed to reveal the secondary amine, which can then undergo a second round of diversification through acylation, alkylation, or sulfonylation with another library of reagents.
This two-pronged approach allows for the rapid generation of a large number of unique, three-dimensional molecules from a single, readily accessible intermediate. The resulting library of complex spirocycles can then be screened against various biological targets to identify novel hits for drug discovery programs. The use of spirocyclic scaffolds is a recognized strategy in DOS to populate chemical space with drug-like molecules. mdpi.comresearchgate.net The defined stereochemistry and rigid conformation of the 8-azaspiro[4.5]decane core make it particularly useful for creating compounds with specific spatial arrangements of functional groups, increasing the likelihood of potent and selective biological activity.
Advanced Theoretical and Computational Studies on 8 Cbz 8 Azaspiro 4.5 Decan 1 One
Conformational Analysis of Azaspiro[4.5]decan-1-one Systems
The conformational preferences of 8-Cbz-8-azaspiro[4.5]decan-1-one are a critical determinant of its reactivity and biological interactions. The fusion of a piperidine (B6355638) ring and a cyclopentanone (B42830) ring at a spirocyclic center introduces significant conformational constraints. Computational methods, such as molecular mechanics and density functional theory (DFT), are invaluable tools for exploring the potential energy surface of this molecule and identifying its low-energy conformers.
The piperidine ring in an 8-azaspiro[4.5]decane system can, in principle, adopt chair, boat, or twist-boat conformations. However, the spiro-fusion and the presence of the Cbz group significantly influence the relative energies of these conformers. The bulky Cbz group on the nitrogen atom can introduce steric hindrance and electronic effects that favor specific orientations.
A systematic conformational search would typically reveal several low-energy structures. The chair conformation of the piperidine ring is often the most stable, but the orientation of the Cbz group and the puckering of the cyclopentanone ring lead to distinct conformers. These can be categorized based on the axial or equatorial positioning of key substituents and the relative orientation of the two rings.
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Piperidine Conformation | Cbz Orientation | Relative Energy (kcal/mol) |
| A | Chair | Equatorial-like | 0.00 |
| B | Chair | Axial-like | 2.5 |
| C | Twist-Boat | - | 4.8 |
| D | Boat | - | 6.2 |
Note: The data presented in this table is illustrative and based on typical findings from conformational analysis studies.
Quantum Chemical Calculations of Reaction Mechanisms
Quantum chemical calculations are instrumental in elucidating the detailed mechanisms of reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and the activation energies associated with different reaction pathways. This level of detail is often inaccessible through experimental means alone.
For instance, the reduction of the ketone functionality at the C1 position is a common transformation. Theoretical studies can model the approach of a reducing agent, such as sodium borohydride (B1222165), to the carbonyl group from either the axial or equatorial face. These calculations can predict the stereochemical outcome of the reaction by comparing the activation energies of the respective transition states.
Furthermore, reactions involving the Cbz protecting group, such as its removal under various conditions, can be investigated. researchgate.net Computational models can shed light on the role of catalysts and reagents in facilitating the cleavage of the N-Cbz bond, providing insights into the reaction's feasibility and potential byproducts. researchgate.net
Prediction of Reactivity and Selectivity
The prediction of reactivity and selectivity is a major goal of computational chemistry in organic synthesis. For this compound, this involves identifying the most reactive sites in the molecule and predicting how it will behave in the presence of different reagents.
Molecular orbital theory provides a powerful framework for this analysis. The energies and distributions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can indicate the nucleophilic and electrophilic centers of the molecule, respectively.
For example, the LUMO is typically centered on the carbonyl carbon of the cyclopentanone ring, making it susceptible to nucleophilic attack. The HOMO, on the other hand, may have significant contributions from the nitrogen and oxygen atoms of the Cbz group, as well as the enolizable alpha-protons adjacent to the ketone.
Table 2: Calculated Properties for Predicting Reactivity
| Property | Value | Implication |
| LUMO Energy | -1.2 eV | Site of nucleophilic attack (C1 carbonyl) |
| HOMO Energy | -8.5 eV | Site of electrophilic attack/oxidation |
| Calculated pKa (alpha-proton) | ~19 | Indicates feasibility of enolate formation |
| Natural Charge on Carbonyl Carbon | +0.55 | Confirms electrophilic character |
Note: The data in this table is hypothetical and serves to illustrate the types of parameters generated in computational reactivity studies.
Structure-Reactivity Relationships in Cbz-Protected Azaspirocycles
The electronic nature of the Cbz group, with its electron-withdrawing carbamate (B1207046) functionality and aromatic benzyl (B1604629) group, can modulate the nucleophilicity of the piperidine nitrogen. The conformational constraints imposed by the Cbz group can also dictate the stereochemical course of reactions at remote sites.
By systematically modifying the Cbz group (e.g., by introducing substituents on the phenyl ring) and computationally evaluating the impact on properties like the pKa of the alpha-protons or the activation energies of key reactions, a quantitative structure-reactivity relationship (QSRR) can be established. chemrxiv.org These studies help in fine-tuning the electronic and steric properties of the protecting group to achieve desired reactivity and selectivity in the synthesis of complex molecules. The ability of the nitrogen substituent to influence the stereochemistry of reactions is a well-documented phenomenon in heterocyclic chemistry.
Future Perspectives in the Research of 8 Cbz 8 Azaspiro 4.5 Decan 1 One
Development of Novel and Sustainable Synthetic Routes
Key areas for development include:
Catalytic Methods: The exploration of novel catalysts, including transition metal and organocatalysts, could lead to more direct and atom-economical routes to the azaspiro[4.5]decane core.
One-Pot Reactions: Designing cascade or domino reactions where multiple bond-forming events occur in a single reaction vessel can significantly improve efficiency and reduce the need for intermediate purification steps.
Use of Greener Solvents: Replacing traditional organic solvents with more sustainable alternatives, such as water, ionic liquids, or supercritical fluids, will be a key consideration.
| Synthetic Approach | Key Features | Potential Advantages |
| Catalytic Routes | Use of transition metals or organocatalysts to facilitate cyclization reactions. | Increased efficiency, higher yields, and potential for asymmetric synthesis. |
| One-Pot Syntheses | Multiple reaction steps are performed in a single reaction vessel without isolation of intermediates. | Reduced solvent waste, time, and cost. |
| Green Solvents | Utilization of environmentally benign solvents like water or bio-derived solvents. | Reduced environmental impact and improved safety. |
Innovations in Asymmetric Synthesis
The stereochemistry of spirocyclic compounds is crucial for their biological activity. Therefore, the development of innovative asymmetric synthetic methods to control the stereochemistry at the spirocenter and other chiral centers within the molecule is a high-priority research area.
Recent advances in asymmetric organocatalysis have shown great promise for the enantioselective synthesis of complex molecules. greyhoundchrom.comnih.gov The use of chiral catalysts, such as proline and its derivatives, can facilitate the formation of specific stereoisomers of the 8-azaspiro[4.5]decane core. greyhoundchrom.com
Furthermore, enzymatic and chemoenzymatic approaches are gaining traction as powerful tools for asymmetric synthesis. nih.gov Enzymes, such as transaminases, can be used to introduce chirality with high enantioselectivity under mild reaction conditions. A notable example is the use of a transaminase in the synthesis of a chiral 1-oxa-8-azaspiro[4.5]decan-3-amine, a close analog of the 8-azaspiro[4.5]decan-1-one framework. vapourtec.comresearchgate.net
| Asymmetric Strategy | Catalyst/Enzyme | Key Advantages |
| Organocatalysis | Chiral amines (e.g., proline derivatives), phosphoric acids. | Metal-free, mild reaction conditions, high enantioselectivity. |
| Biocatalysis | Transaminases, lipases, ketoreductases. | High stereoselectivity, environmentally friendly, can be performed in aqueous media. |
Exploration of New Chemical Transformations
Future research will also be directed towards exploring novel chemical transformations of the 8-Cbz-8-azaspiro[4.5]decan-1-one scaffold to generate a diverse range of derivatives for biological screening. The existing functional groups, such as the ketone and the protected amine, provide handles for further chemical modifications.
For instance, the ketone can be converted to other functional groups, such as alcohols, amines, or oximes, which can then be further derivatized. The carbobenzyloxy (Cbz) protecting group on the nitrogen can be removed and replaced with a variety of substituents to explore the structure-activity relationship (SAR) of the resulting compounds. This has been demonstrated in the synthesis of various bioactive 1-oxa-8-azaspiro[4.5]decane derivatives. nih.gov
Integration with Flow Chemistry and Biocatalysis
The combination of continuous flow chemistry and biocatalysis presents a powerful platform for the efficient and sustainable synthesis of complex molecules like this compound and its derivatives. Flow chemistry offers several advantages over traditional batch processing, including improved reaction control, enhanced safety, and easier scalability. mdpi.com
A recent study successfully applied a continuous three-step flow process for the formation and reduction of an azide intermediate in the synthesis of a Boc-protected-1-oxa-8-azaspiro[4.5]decan-3-amine. vapourtec.com This was followed by a biocatalytic step using a transaminase to achieve the desired enantiomer in high yield and enantiomeric excess. vapourtec.comresearchgate.net This integrated approach highlights the potential for developing highly efficient and selective manufacturing processes for chiral azaspirocyclic compounds.
Design of Related Spirocyclic Systems for Synthetic Applications
The 8-azaspiro[4.5]decane scaffold serves as a valuable template for the design of novel spirocyclic systems with potential applications in drug discovery. By modifying the ring sizes and incorporating different heteroatoms, a wide variety of new spirocyclic frameworks can be accessed.
For example, research has been conducted on the synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as potential inhibitors of the mitochondrial permeability transition pore. nih.govresearchgate.netnih.gov Additionally, 2,8-diazaspiro[4.5]decan-1-one derivatives have been investigated as potent inhibitors of RIPK1 kinase and as selective dual TYK2/JAK1 inhibitors for the treatment of inflammatory bowel disease. nih.govnih.gov The design and synthesis of these related spirocyclic systems demonstrate the versatility of the core structure and its potential for generating new therapeutic agents.
Q & A
Q. How can researchers reconcile conflicting SAR (Structure-Activity Relationship) data for this compound analogs?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies and apply multivariate regression to identify confounding variables (e.g., assay type, cell line) .
- Crystallographic Docking : Map ligand-receptor interactions using solved protein structures to explain potency outliers .
- Proteolysis Studies : Test compound stability in assay media to rule out degradation-induced false negatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
